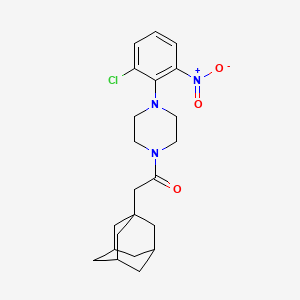
1-(1-adamantylacetyl)-4-(2-chloro-6-nitrophenyl)piperazine
Descripción general
Descripción
1-(1-adamantylacetyl)-4-(2-chloro-6-nitrophenyl)piperazine, commonly known as A-701, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has shown promising results in several scientific studies.
Mecanismo De Acción
The exact mechanism of action of A-701 is not fully understood. However, it has been suggested that A-701 acts as a modulator of the dopamine and serotonin neurotransmitter systems. It has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
A-701 has been found to exhibit several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic, antidepressant, and anxiolytic effects. Moreover, A-701 has been found to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of A-701 is its potent therapeutic effects in several animal models. Moreover, A-701 has been found to exhibit low toxicity and good pharmacokinetic properties. However, one of the main limitations of A-701 is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
Several future directions can be explored in the field of A-701 research. One of the main directions is to further investigate the mechanism of action of A-701 and its potential use in the treatment of various neuropsychiatric disorders. Moreover, future studies can focus on the optimization of the synthesis method of A-701 to improve its solubility and bioavailability. Additionally, the potential use of A-701 in combination with other drugs can also be explored to enhance its therapeutic effects.
Aplicaciones Científicas De Investigación
A-701 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antipsychotic, antidepressant, and anxiolytic effects in animal models. It has also shown promising results in the treatment of neuropathic pain and inflammation. Moreover, A-701 has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
2-(1-adamantyl)-1-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O3/c23-18-2-1-3-19(26(28)29)21(18)25-6-4-24(5-7-25)20(27)14-22-11-15-8-16(12-22)10-17(9-15)13-22/h1-3,15-17H,4-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSMRLNKOXSJKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)CC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-methylcyclohexyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4114973.png)
![N~1~-(4-butylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4114983.png)
![(1R,9aR)-1-({(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B4114991.png)
![N-butyl-2-({N-(2,5-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4114996.png)
![3-methyl-4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4115002.png)
![methyl 2-({N-[(4-chlorophenyl)sulfonyl]alanyl}amino)benzoate](/img/structure/B4115007.png)
![2-[(4-butylphenyl)sulfonyl]-N-(2,3-dichlorophenyl)hydrazinecarboxamide](/img/structure/B4115015.png)
![2-{4-[(4-methyl-1-piperazinyl)carbonothioyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4115018.png)
![2-[(3,5-dichloro-4-methoxybenzoyl)amino]-N-(1,1-dioxidotetrahydro-3-thienyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4115033.png)
![N-(2-methyl-5-nitrophenyl)-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4115040.png)
![2-{[3-(2,3-dimethylphenoxy)-2-hydroxypropyl]amino}-2-methyl-1-propanol](/img/structure/B4115051.png)

![N-({[4-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B4115067.png)